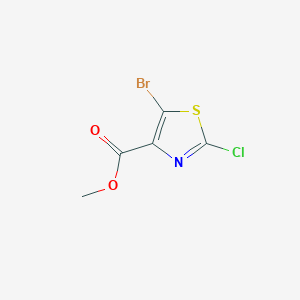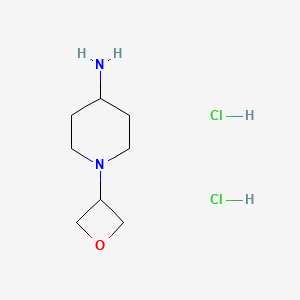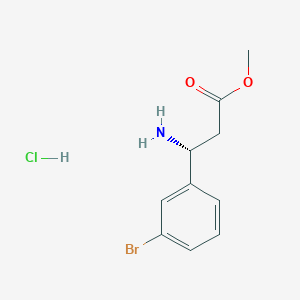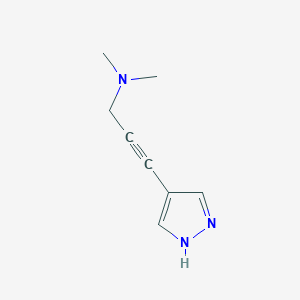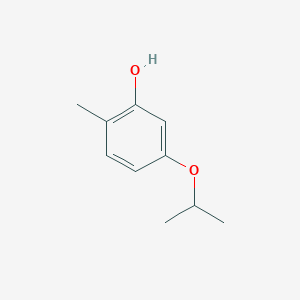
5-Isopropoxy-2-methylphenol
Übersicht
Beschreibung
5-Isopropoxy-2-methylphenol, also known as thymol is a natural phenol derivative that is commonly found in thyme oil. It has a wide range of applications in the field of scientific research due to its potent antimicrobial, antifungal, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-biofilm Properties
5-Isopropoxy-2-methylphenol, known as carvacrol, is prominent in oregano and shows exceptional antimicrobial and anti-biofilm activities. It's effective against a broad spectrum of bacteria and fungi, including those responsible for human infectious diseases. Notably, it's active against both planktonic and sessile pathogens. Carvacrol is also a candidate for combining with nanomaterials, potentially leading to the development of innovative anti-infective materials (Marchese et al., 2018).
Pharmacological Properties and Therapeutic Potential
Thymol, closely related to 5-Isopropoxy-2-methylphenol, exhibits a wide range of pharmacological properties including antioxidant, anti-inflammatory, and antitumor activities. Thymol's effects are attributed to its ability to modulate biochemical and molecular levels, influencing various diseases such as cardiovascular, neurological, and metabolic disorders. It's considered a promising candidate for pharmaceutical development due to its therapeutic potential and pharmacokinetic properties (Nagoor Meeran et al., 2017).
Neuroprotective and Antioxidant Effects
Chlorogenic Acid (CGA), another compound similar to 5-Isopropoxy-2-methylphenol, demonstrates significant neuroprotective and antioxidant activities. It plays therapeutic roles in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's potential as a natural food additive suggests its importance in reducing medicinal costs and replacing synthetic antibiotics (Naveed et al., 2018).
Epigenetic Influence on Genome Flexibility
5-Hydroxymethylcytosine, structurally related to 5-Isopropoxy-2-methylphenol, is an essential epigenetic marker involved in gene regulation. It's sensitive to environmental factors, which can lead to alterations in genome regulation and potentially contribute to various pathologies. Understanding its mechanisms can provide insights into epigenetically mediated genome flexibility and the potential for new approaches in epigenetic therapy (Efimova et al., 2020).
Eigenschaften
IUPAC Name |
2-methyl-5-propan-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHECHBOYPTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739405 | |
| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropoxy-2-methylphenol | |
CAS RN |
918445-11-1 | |
| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
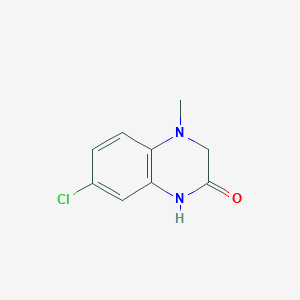
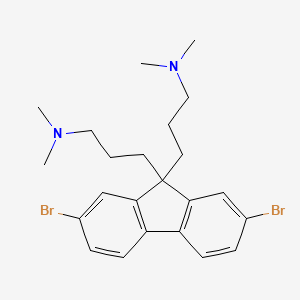

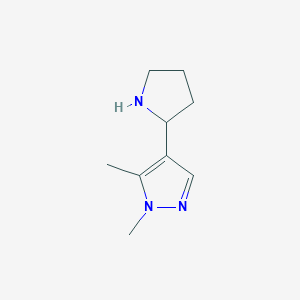

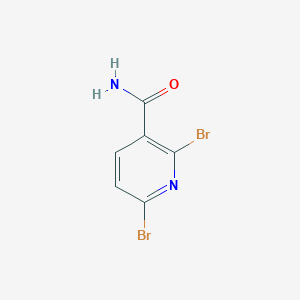
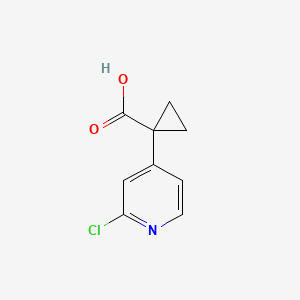
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)
